N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-bromo-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-27-15-6-7-17(22)16(12-15)20(26)23-13-14-8-10-25(11-9-14)21-24-18-4-2-3-5-19(18)28-21/h2-7,12,14H,8-11,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCKQNWQIOOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables researchers to investigate novel chemical reactions, particularly in the development of new synthetic methodologies.
Key Applications:
- Synthesis of Novel Compounds: Used as an intermediate in the synthesis of other biologically active compounds.
- Catalysis: Potential application in catalytic processes due to its ability to stabilize certain reaction intermediates.
Biological Research
The compound is studied for its potential biological activities, particularly as a ligand for various receptors. Its interactions with biological macromolecules make it a candidate for drug discovery and development.
Key Findings:
- Receptor Interaction: Exhibits potential as a ligand for G protein-coupled receptors (GPCRs), which are critical targets in pharmacology.
- Antiproliferative Activity: Preliminary studies suggest that it may possess antiproliferative effects against certain cancer cell lines, indicating its potential use in oncology.
Medicinal Applications
In medicine, this compound is being investigated for therapeutic effects against various diseases.
Potential Therapeutic Uses:
- Cancer Treatment: Early studies indicate that it may inhibit tumor growth by modulating specific biological pathways.
- Neurological Disorders: Its piperidine structure suggests potential applications in treating conditions such as anxiety or depression by acting on neurotransmitter systems.
Industry Applications
The compound also shows promise in industrial applications, particularly in the development of new materials with enhanced properties.
Industrial Applications:
- Material Science: Can be utilized in creating polymers or coatings with specific chemical resistance or stability.
- Pharmaceutical Formulations: May serve as an excipient or active ingredient in drug formulations due to its chemical stability and bioactivity.
Case Studies and Research Findings
- Antiproliferative Activity Study:
-
Mechanism of Action Investigation:
- Research into the mechanism of action revealed that the compound interacts with specific molecular targets, modulating their activity through hydrophobic interactions and hydrogen bonding . This interaction is critical for its proposed therapeutic effects.
- Synthesis and Characterization:
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole core can bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. The piperidine ring and other functional groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-Benzamide Scaffolds
The target compound shares structural motifs with several analogues, differing primarily in substituents on the benzamide and piperidine moieties. Key comparisons include:
Key Observations:
Substituent Effects on Activity :
- The bromo-methoxy combination in the target compound may enhance electron-withdrawing effects compared to fluoro-benzo[d][1,3]dioxol substituents in CCG258205 (). Bromine’s larger atomic radius could improve hydrophobic interactions in binding pockets .
- The benzo[d]oxazol-2-yl group on the piperidine ring (target) contrasts with pyridinylethyl (CCG258205) or imidazolylmethyl (CCG258209) groups. Benzo[d]oxazole’s aromaticity and rigidity may confer better receptor selectivity over flexible alkyl chains .
Synthetic Feasibility :
- The target compound’s synthesis likely faces challenges due to steric hindrance from the bulky benzo[d]oxazol-2-yl group. By comparison, CCG258205–209 () achieved yields of 24–90%, suggesting that heterocyclic substituents on piperidine impact reaction efficiency .
Biological Relevance: KRC-108 (), a TrkA kinase inhibitor with a benzo[d]oxazol-2-yl group, demonstrates that this heterocycle is compatible with kinase binding. The target’s benzamide core may similarly engage hydrogen bonding, but its bromo-methoxy substitution could alter potency or specificity .
Physicochemical and Spectroscopic Comparisons
- NMR Shifts : Benzo[d]oxazol-2-yl-containing intermediates () show consistent $^{15}\text{N}$ NMR shifts (−131.8 to −131.2 ppm), indicating minimal electronic variation in this moiety. The target compound’s $^{1}\text{H}$/$^{13}\text{C}$ NMR data would likely align with these trends .
- Lipophilicity : The methoxy and bromo groups in the target may increase logP compared to nitro -containing analogues (), impacting membrane permeability .
Therapeutic Potential and Limitations
- Advantages Over Analogues: The benzo[d]oxazol-2-yl group offers metabolic stability over ester or dioxolane-containing compounds () due to resistance to hydrolytic cleavage .
- Limitations: No in vitro or in vivo data are provided for the target compound, unlike KRC-108 () or CCG258205 (), making direct efficacy comparisons speculative.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]oxazole ring, a piperidine moiety, and a bromo and methoxy substitution on the benzamide structure. Its molecular formula is , which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation or metabolic processes.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Cellular Interference : The compound can disrupt normal cellular functions, leading to apoptosis or necrosis in cancer cells.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in studies:
These values indicate that the compound has a potent effect on inhibiting cell growth in vitro.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Antibacterial |
| Escherichia coli | 32 | Antibacterial |
| Enterococcus faecalis | 8 | Antibacterial |
These results suggest that the compound may be useful in developing new antimicrobial agents.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial step often includes synthesizing the benzo[d]oxazole and piperidine derivatives.
- Coupling Reaction : The final product is formed through a coupling reaction between the prepared intermediates using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification : The synthesized compound is purified using techniques like recrystallization or chromatography to ensure high purity before biological testing.
Case Studies
Several studies have investigated the biological activity of similar compounds with modifications on the benzamide structure. For instance:
- Study on Benzamide Derivatives : A series of benzamide derivatives were evaluated for their anticancer properties, revealing that modifications at specific positions significantly influenced their potency against various cancer cell lines .
- Antimicrobial Evaluation : Another study focused on the antibacterial effects of related compounds, demonstrating that structural changes could enhance activity against resistant bacterial strains .
Q & A
Basic Research Question: How can reaction conditions be optimized for synthesizing N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide with high purity and yield?
Methodological Answer:
Synthesis optimization requires systematic variation of parameters:
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may increase side-product formation. Lower temperatures (40–60°C) are recommended for thermally sensitive intermediates .
- Solvents : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution reactions involving piperidine or benzoxazole moieties. For coupling steps, dichloromethane or THF is preferred .
- Catalysts : Use of KCO or NaH as bases facilitates deprotonation in amide bond formation. Transition-metal catalysts (e.g., Pd for cross-coupling) may be needed for halogenated intermediates .
Validation : Monitor progress via TLC or HPLC, and confirm purity through H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Question: What computational strategies are effective for predicting the binding affinity of this compound to neurological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound’s benzoxazole and piperidine groups with active sites (e.g., serotonin or dopamine receptors). Focus on hydrogen bonding with the methoxy group and steric fit of the bromobenzamide moiety .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA/GBSA) .
- SAR Studies : Compare with analogs (e.g., replacing bromine with chlorine or methoxy with ethoxy) to identify critical pharmacophores .
Basic Research Question: What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR : H NMR confirms regioselectivity of substitution (e.g., benzoxazole C2 vs. C5 positions). C NMR verifies carbonyl (amide) and aromatic carbons .
- FT-IR : Key peaks include N–H stretch (~3300 cm) for amide, C=O stretch (~1650 cm), and C–Br stretch (~600 cm) .
- HRMS : Use ESI+ or MALDI-TOF to confirm molecular ion ([M+H]) and isotopic pattern for bromine (1:1 ratio for Br/Br) .
Advanced Research Question: How can kinetic studies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Variable Time Sampling : Conduct reactions under controlled conditions (fixed pH, temperature) and sample at intervals (0, 1, 3, 6 hrs) to track intermediate formation via HPLC .
- Isotope Effects : Replace Br with Br to study electronic vs. steric contributions using kinetic isotope effect (KIE) measurements .
- Competition Experiments : Compare reactivity with different nucleophiles (e.g., piperidine vs. morpholine) to determine regioselectivity .
Basic Research Question: What are the critical functional groups influencing this compound’s solubility and bioavailability?
Methodological Answer:
- Hydrophilic Groups : The methoxy (–OCH) and amide (–CONH–) groups enhance aqueous solubility via hydrogen bonding.
- Lipophilic Moieties : The benzoxazole and brominated benzamide contribute to membrane permeability but may reduce solubility in polar solvents.
Optimization : Introduce PEGylated linkers or prodrug strategies (e.g., esterification of the amide) to balance solubility and bioavailability .
Advanced Research Question: How can contradictory biological activity data (e.g., IC50_{50}50 variability) be addressed in enzyme inhibition assays?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., known inhibitors) and normalize activity to protein concentration (Bradford assay) .
- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to mimic physiological conditions .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent DMSO concentration) .
Basic Research Question: What chromatographic methods are optimal for separating this compound from synthetic byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
